3-(2,5-Dibromothiophen-3-yl)propanoic acid
Overview
Description
3-(2,5-Dibromothiophen-3-yl)propanoic acid is a useful research compound. Its molecular formula is C7H6Br2O2S and its molecular weight is 314 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Properties in Cancer Treatment : Novel organotin(IV) carboxylate compounds with propanoic acid derivatives, including a derivative similar to 3-(2,5-Dibromothiophen-3-yl)propanoic acid, have been evaluated for their antiproliferative properties against a panel of human cancer cell lines. These compounds have shown significant activity, suggesting potential use in cancer treatment (Pantelić et al., 2021).
Antioxidant Properties : Research into the synthesis and antioxidant properties of new triazoles with similar structures to this compound has been conducted. These compounds have shown promise as antioxidants, which are important for combating oxidative stress in biological systems (Dovbnya et al., 2022).
Improved Synthesis for Pharmaceutical Applications : An improved synthesis method for a compound structurally similar to this compound has been developed. This method offers advantages such as milder reaction conditions and higher yield, making it suitable for pharmaceutical applications (Yong, 2010).
Fluorescence Derivatisation in Bioassays : A study on the fluorescence derivatisation of amino acids using compounds structurally related to this compound has been conducted. The resulting derivatives are strongly fluorescent, making them useful in biological assays (Frade et al., 2007).
Antimicrobial Drug Development : Derivatives of propanoic acids have been studied for their potential in creating new antimicrobial drugs, with the molecular structure of these compounds being similar to fluoroquinolone antibiotics (Zubkov et al., 2016).
Anticonvulsant and Antinociceptive Activity : New molecules derived from propanoic acids have been synthesized for potential use as anticonvulsants and for pain relief. These compounds show promising results in preclinical seizure models and pain assays (Kamiński et al., 2016).
Solar Cell Applications : In the field of solar energy, novel organic sensitizers related to this compound have been engineered and synthesized. These sensitizers have shown high efficiency in converting incident photons to current, indicating potential use in solar cells (Kim et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Properties
IUPAC Name |
3-(2,5-dibromothiophen-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h3H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBVJBLOBCBRDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCC(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356008 | |
Record name | 3-(2,5-Dibromothiophen-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13191-40-7 | |
Record name | 3-(2,5-Dibromothiophen-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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